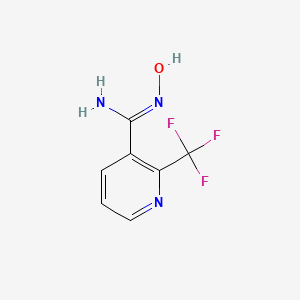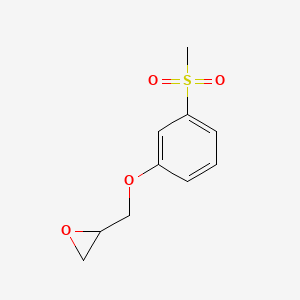
2-((3-(Methylsulfonyl)phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is a chemical compound with a unique structure that includes an oxirane ring and a methylsulfonyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- typically involves the reaction of 3-(methylsulfonyl)phenol with an appropriate epoxide precursor. One common method is the reaction of 3-(methylsulfonyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The methylsulfonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. Molecular targets and pathways include interactions with enzymes and other biological macromolecules, where the compound can act as an inhibitor or substrate.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-methyl-2-phenyl-: Similar in structure but lacks the methylsulfonyl group.
Oxirane, [(2-methylphenoxy)methyl]-: Contains a phenoxy group but with different substituents.
2-((3-(methylsulfonyl)phenoxy)methyl)oxirane: A closely related compound with similar functional groups.
Uniqueness
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is unique due to the presence of both the oxirane ring and the methylsulfonyl group. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical processes.
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-[(3-methylsulfonylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O4S/c1-15(11,12)10-4-2-3-8(5-10)13-6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
IUUZMZHMHDVICT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)
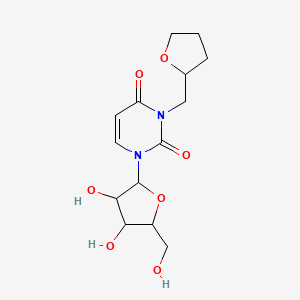
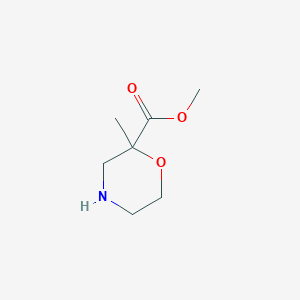

![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)



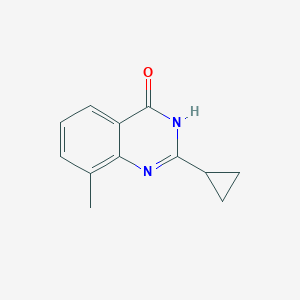
![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)
